(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367,44 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as Fmoc-alpha-Me-L-Leu-OH, is the amine group of amino acids . This compound is used as a protecting group for amines in peptide synthesis .
Mode of Action
Fmoc-alpha-Me-L-Leu-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-alpha-Me-L-Leu-OH is integral to the process of solid-phase peptide synthesis (SPPS) . In this method, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is removed by secondary amines such as piperidine, allowing the next amino acid to be added .
Result of Action
The use of Fmoc-alpha-Me-L-Leu-OH enables the efficient and selective synthesis of peptides, including those of significant size and complexity . This has made it an extremely valuable resource for research in proteomics and drug discovery .
Action Environment
The action of Fmoc-alpha-Me-L-Leu-OH is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it is removed under basic conditions . Therefore, the pH of the reaction environment is a key factor in its efficacy. Additionally, the compound should be stored in a freezer to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-alpha-Me-L-Leu-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . This property makes Fmoc-alpha-Me-L-Leu-OH a valuable tool in peptide synthesis and proteomics studies .
Molecular Mechanism
The molecular mechanism of Fmoc-alpha-Me-L-Leu-OH is primarily associated with its role in peptide synthesis. The Fmoc group serves as a protecting group for the amine group during peptide bond formation . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the continuation of the peptide chain .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by base, suggesting that the effects of Fmoc-alpha-Me-L-Leu-OH in peptide synthesis reactions may be relatively short-lived .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206986 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-65-0 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312624-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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